Home > Products > Screening Compounds P30304 > Deoxycholoyl-CoA
Deoxycholoyl-CoA -

Deoxycholoyl-CoA

Catalog Number: EVT-1595976
CAS Number:
Molecular Formula: C45H74N7O19P3S
Molecular Weight: 1142.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deoxycholoyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of deoxycholic acid. It derives from a coenzyme A and a deoxycholic acid. It is a conjugate acid of a deoxycholoyl-CoA(4-).
Overview

Deoxycholoyl-Coenzyme A is a derivative of deoxycholic acid, a bile acid involved in the emulsification of fats and absorption of fat-soluble vitamins in the intestine. This compound plays a significant role in various biochemical pathways, particularly in lipid metabolism. Deoxycholoyl-Coenzyme A is synthesized from deoxycholic acid through the action of specific enzymes, forming an important intermediate in the metabolic processing of bile acids.

Source

Deoxycholoyl-Coenzyme A is primarily derived from deoxycholic acid, which is produced in the liver from cholesterol via a series of enzymatic reactions. The synthesis of deoxycholoyl-Coenzyme A occurs in tissues that metabolize bile acids, including the liver and intestines.

Classification

Deoxycholoyl-Coenzyme A belongs to the class of acyl-Coenzyme A derivatives. These compounds are characterized by the presence of a coenzyme A moiety linked to a fatty acyl group, which allows them to participate in various metabolic reactions.

Synthesis Analysis

Methods

The synthesis of Deoxycholoyl-Coenzyme A typically involves enzymatic conversion processes where deoxycholic acid is activated by coenzyme A. This reaction is catalyzed by enzymes such as bile acid CoA ligase.

Technical Details

  1. Enzymatic Activation: The first step involves the formation of an acyl-CoA thioester bond between deoxycholic acid and coenzyme A.
  2. Reaction Conditions: This process generally requires ATP, which provides the energy necessary for the activation.
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Deoxycholoyl-Coenzyme A from other metabolites.
Molecular Structure Analysis

Structure

Deoxycholoyl-Coenzyme A has a complex molecular structure characterized by:

  • Backbone: The steroid nucleus derived from cholesterol.
  • Functional Groups: Hydroxyl groups at specific positions on the steroid structure and a reactive CoA moiety.

Data

  • Molecular Formula: C27H45N7O17P3S
  • Molecular Weight: Approximately 1,021.2 g/mol
  • Structural Features: Contains a thioester bond linking the coenzyme A to the deoxycholic acid moiety.
Chemical Reactions Analysis

Reactions

Deoxycholoyl-Coenzyme A participates in several important biochemical reactions:

  1. Acylation Reactions: It acts as an acyl donor in various enzymatic reactions, facilitating the transfer of acyl groups.
  2. Bile Acid Metabolism: It is involved in the biosynthesis and metabolism of bile acids, influencing lipid digestion and absorption.

Technical Details

These reactions typically occur in cellular compartments such as mitochondria and peroxisomes where enzymes specific to bile acid metabolism are localized. Techniques like mass spectrometry can be used to analyze these reactions quantitatively.

Mechanism of Action

Process

The mechanism by which Deoxycholoyl-Coenzyme A functions primarily involves its role as an acyl donor:

  • It donates its acyl group to various substrates in metabolic pathways.
  • This donation is crucial for synthesizing complex lipids and signaling molecules.

Data

Studies have shown that Deoxycholoyl-Coenzyme A can influence metabolic pathways related to cholesterol homeostasis and energy metabolism, highlighting its significance beyond mere lipid digestion.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a pale yellow solid or oily liquid depending on purity.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic steroid core.

Chemical Properties

  • Stability: Generally stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to its thioester bond, making it an effective acylating agent.
Applications

Scientific Uses

Deoxycholoyl-Coenzyme A has several important applications in scientific research:

  1. Metabolic Studies: Used as a tool to study lipid metabolism and bile acid synthesis pathways.
  2. Biochemical Assays: Serves as a substrate for enzyme assays that analyze bile acid metabolism.
  3. Drug Development: Investigated for potential therapeutic roles related to cholesterol metabolism disorders.
Biosynthesis and Metabolic Pathways of Deoxycholoyl-CoA

Enzymatic Synthesis via Bile Acid-CoA Ligase (BAL)

Deoxycholoyl-CoA (DCA-CoA) is biosynthesized primarily through the ATP-dependent activity of bile acid-CoA ligase (BAL; EC 6.2.1.7), which catalyzes the thioesterification of deoxycholic acid (DCA) with coenzyme A. This enzymatic reaction occurs in two sequential steps: first, DCA reacts with ATP to form an acyl-adenylate intermediate (deoxycholyl-AMP), and second, CoA attacks this intermediate, displacing AMP to yield deoxycholoyl-CoA [1]. Subcellular localization studies in rat liver models demonstrate that BAL activity is predominantly confined to the endoplasmic reticulum (ER), where it serves as a sensitive enzymic marker for this organelle. The enzyme exhibits distinct kinetic parameters for different bile acid substrates, with a significantly lower Michaelis constant (Km) for deoxycholate (13.4 ± 1.7 µM) compared to cholate (45.5 ± 5.6 µM), indicating higher substrate affinity for DCA despite similar maximal velocities (Vmax) [1].

Competitive inhibition studies reveal that taurocholate and deoxycholate act as potent inhibitors of cholic acid:CoA ligase, with deoxycholate exhibiting an inhibition constant (Ki) closely aligned with its Km for the deoxycholoyl-CoA-synthesizing reaction. This kinetic profile suggests that a single enzyme is likely responsible for activating both cholic acid and deoxycholic acid in hepatic tissues [1]. The reaction mechanism conserves energy through substrate-level phosphorylation, requiring stoichiometric ATP consumption:

DCA + ATP → DCA-AMP + PPiDCA-AMP + CoA → DCA-CoA + AMP

Table 1: Kinetic Parameters of Bile Acid-CoA Ligase in Rat Liver Endoplasmic Reticulum

SubstrateKm (µM)Vmax (nmol/min/mg)InhibitorsKi (µM)
Deoxycholate13.4 ± 1.71.84 ± 0.11Taurocholate28.2 ± 3.4
Cholate45.5 ± 5.61.92 ± 0.13Deoxycholate15.1 ± 2.1

Regulatory Mechanisms of Hepatic Conjugation Pathways

Hepatic DCA-CoA biosynthesis is tightly regulated through substrate competition, transcriptional control of transporter expression, and nuclear receptor signaling. The competitive inhibition between primary and secondary bile acids at the BAL active site creates a metabolic hierarchy where DCA potently suppresses choloyl-CoA synthesis (Ki ≈ 15 µM) [1]. This inhibition has physiological implications for bile acid pool composition, particularly under conditions of increased microbial DCA production.

The farnesoid X receptor (FXR) and fibroblast growth factor 15/19 (FGF15/19) axis serves as the master regulator of bile acid homeostasis. Upon activation by conjugated bile acids in ileal enterocytes, FXR induces FGF15/19 secretion into the portal circulation. This hormone then binds hepatic FGFR4 receptors, repressing CYP7A1 transcription—the rate-limiting enzyme in de novo bile acid synthesis. DCA-CoA indirectly influences this axis through its hydrolyzed product, DCA, which disrupts FXR-FGF15 signaling when present at elevated concentrations. Experimental studies in mice demonstrate that DCA supplementation (0.2% diet) downregulates ileal Fgf15 expression by 65%, leading to de-repression of hepatic bile acid synthesis and increased BAL substrate availability [6].

Transporter-mediated regulation further modulates DCA-CoA metabolism. The hepatic sinusoidal Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1) imports conjugated bile acids from portal blood, while the bile salt export pump (BSEP; ABCB11) exports DCA-CoA derivatives into canaliculi. DCA-induced dysbiosis downregulates NTCP expression by 40%, disrupting enterohepatic circulation efficiency and promoting systemic spillover of bile acids [6] [9].

Table 2: Regulatory Factors Influencing Hepatic DCA-CoA Metabolism

Regulatory MechanismMolecular ComponentsEffect on DCA-CoA PathwayExperimental Evidence
Substrate CompetitionBAL active siteDCA inhibits choloyl-CoA synthesisKi = 15.1 µM [1]
FXR-FGF15 AxisIleal FXR, FGF15, Hepatic FGFR4DCA downregulates FGF15 → ↑ CYP7A165% ↓ ileal FGF15 in mice [6]
Transporter RegulationNTCP, BSEP, OSTα/βDysbiosis ↓ NTCP → impaired hepatic uptake40% ↓ NTCP protein [6]

Microbial Contribution to Secondary Bile Acid Metabolism

Intestinal microbiota plays an indispensable role in DCA-CoA generation through the biotransformation of primary bile acids. The Gram-positive bacterium Clostridium scindens exemplifies this process, encoding a specialized bai operon that enables 7α-dehydroxylation of cholic acid (CA) to deoxycholic acid (DCA)—the direct precursor of DCA-CoA. Remarkably, C. scindens achieves this transformation with extraordinary efficiency, converting >95% of CA to DCA within 24 hours in vitro, even when present at low abundances (1:104 to 1:106 community members) [3] [5].

The 7α-dehydroxylation pathway involves a multi-step enzymatic cascade:

  • CoA ligation: Choloyl-CoA synthetase activates CA to choloyl-CoA
  • Oxidation: BaiA dehydrogenases oxidize 3α/β-hydroxy groups
  • Dehydration: BaiB introduces a double bond at C4-C5
  • Reduction: BaiE reduces the Δ4,6 intermediate
  • Dehydration: BaiC eliminates the 7α-OH group
  • CoA transfer: BaiF/K transfers CoA to regenerate DCA-CoA

The terminal reaction—catalyzed by bile acid CoA-transferase (EC 2.8.3.25)—conserves energy through CoA transfer rather than hydrolysis. BaiF specifically utilizes both lithocholoyl-CoA and deoxycholoyl-CoA as donors, while BaiK exclusively acts on deoxycholoyl-CoA. Both enzymes exhibit broad acceptor specificity, enabling CoA transfer to cholate, allocholate, and muricholate [5]. This enzymatic strategy allows gut bacteria to salvage ATP otherwise required for de novo CoA activation.

In vivo colonization studies in germ-free mice demonstrate that introducing C. scindens into a synthetic microbial community induces DCA production despite low bacterial abundance (0.04 ± 0.01% of microbiota). This results in significant DCA accumulation in serum (3186–9183 nM) and cecum (499–1091 pmol/mg), confirming the functional impact of low-abundance, high-efficiency DCA producers in the gut ecosystem [3].

Table 3: Key Microbial Enzymes in Deoxycholic Acid Production

EnzymeGeneEC NumberFunctionSubstrate Specificity
Bile acid CoA-transferasebaiF2.8.3.25CoA transfer to DCALithocholoyl-CoA, Deoxycholoyl-CoA
Bile acid CoA-transferasebaiK2.8.3.25CoA transfer to DCADeoxycholoyl-CoA only
Choloyl-CoA synthetasebaiB6.2.1.7CA activation to choloyl-CoACholic acid, Deoxycholic acid

Metabolic Flux Analysis in Enterohepatic Circulation

Deoxycholoyl-CoA participates in a tightly regulated enterohepatic circulation (EHC), undergoing compartment-specific transformations across hepatic, biliary, intestinal, and systemic pools. Metabolic flux analysis reveals that an efficient EHC conserves >95% of bile acids, with <3% lost to fecal excretion [4]. The transport machinery governing DCA-CoA derivatives includes:

  • Hepatocellular export: BSEP (ABCB11) mediates canalicular DCA-CoA conjugate secretion
  • Ileal reabsorption: Apical sodium-dependent bile acid transporter (ASBT; SLC10A2) recovers conjugated bile acids
  • Systemic spillover: Organic solute transporters (OSTα/OSTβ) export bile acids into portal circulation during overload

Quantitative analysis of compartmental fluxes demonstrates that the gallbladder concentrates DCA-CoA derivatives 10-fold during fasting, while postprandial secretion increases duodenal concentrations to 5–10 mmol/L. Dysbiosis-induced disruptions significantly alter this flux: DCA supplementation (0.2% diet) in mice reduces fecal bile acid deconjugation by 60% and increases hepatic Cyp7a1 expression 2.5-fold, indicating disrupted negative feedback [6].

The metabolic interplay between microbial DCA production and hepatic conjugation creates a bidirectional regulatory loop. Elevated colonic DCA increases hepatic DCA-CoA synthesis, which in turn amplifies DCA conjugation and secretion into bile. However, DCA-induced dysbiosis impairs this cycle by downregulating ileal FXR-FGF15 signaling, reducing ASBT expression, and diminishing bile acid recovery. This results in paradoxical increases in both hepatic synthesis and fecal loss—a hallmark of bile acid dysregulation observed in inflammatory conditions [6] [9].

Table 4: Compartment-Specific Dynamics of DCA-CoA Derivatives in Enterohepatic Circulation

CompartmentPrimary TransportersDCA-CoA MetabolitesConcentration Range
HepatocyteNTCP (uptake), BSEP (export)DCA-CoA, Tauro-DCA, Glyco-DCA0.5–1.5 mM (intracellular)
Gallbladder Bile-Tauro-DCA, Glyco-DCA50–100 mM (fasting)
Duodenum-Conjugated DCA derivatives5–10 mM (postprandial)
IleumASBT (reabsorption)Tauro-DCA, Glyco-DCA0.5–2 mM
Systemic CirculationOSTα/β (export)Unconjugated DCA3–9 µM (healthy)

Recent multi-omics approaches have quantified DCA-CoA flux under pathological conditions. In carbon tetrachloride-induced chronic liver injury, DCA supplementation increases microbial production of 3-epi-DCA, 12-keto-lithocholic acid (12-KLCA), and iso-deoxycholic acid (IsoDCA) through Akkermansia muciniphila-mediated transformations. These structural analogs compete with DCA-CoA for hepatic reactivation, reducing the effective concentration of bioactive DCA-CoA derivatives and impairing FXR activation [2]. This metabolic diversion illustrates how microbial modifications influence the functional output of the enterohepatic DCA-CoA pool.

Properties

Product Name

Deoxycholoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate

Molecular Formula

C45H74N7O19P3S

Molecular Weight

1142.1 g/mol

InChI

InChI=1S/C45H74N7O19P3S/c1-24(28-9-10-29-27-8-7-25-18-26(53)12-14-44(25,4)30(27)19-32(54)45(28,29)5)6-11-34(56)75-17-16-47-33(55)13-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-32,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25-,26-,27+,28-,29+,30+,31-,32+,36-,37-,38+,42-,44+,45-/m1/s1

InChI Key

YTGXPYMXYISPEB-SIQRDODDSA-N

Canonical SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5CCC7C6(CCC(C7)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5CC[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.